Cerium aluminate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

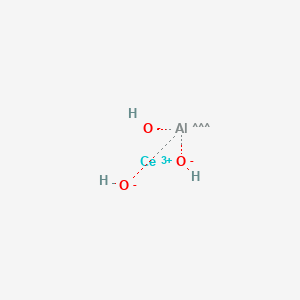

AlCeH3O3 |

|---|---|

Molecular Weight |

218.120 g/mol |

InChI |

InChI=1S/Al.Ce.3H2O/h;;3*1H2/q;+3;;;/p-3 |

InChI Key |

VXLGWCOZCKOULK-UHFFFAOYSA-K |

Canonical SMILES |

[OH-].[OH-].[OH-].[Al].[Ce+3] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Cerium Aluminate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of cerium aluminate (CeAlO₃), a perovskite-type material of significant interest in various technological applications. This document details the experimental protocols for its synthesis and crystallographic characterization, presents key structural data in a comparative format, and illustrates the analytical workflow and phase transition behavior.

Introduction to this compound

This compound (CeAlO₃) is a double trioxide compound that belongs to the perovskite family of materials.[1] Its crystal structure is a distorted variant of the ideal cubic perovskite structure. The synthesis of chemically homogeneous this compound can be challenging due to the chemical instability of cerium trioxide.[1] However, successful synthesis has been achieved in a vacuum, allowing for detailed structural characterization.[1] The room temperature structure of CeAlO₃ has been a subject of investigation, with early studies suggesting a rhombohedral symmetry, while more recent work using Rietveld refinement of X-ray powder diffraction data has confirmed a tetragonal symmetry with the space group I4/mcm.[2][3] This distortion from the ideal cubic perovskite is attributed to the cooperative tilting of the AlO₆ octahedra.[2]

This compound also exhibits a fascinating series of temperature-dependent phase transitions.[4] Understanding these structural transformations is crucial for its application in various fields. This guide will delve into the specifics of its crystal structure at different temperatures and provide the necessary methodologies to reproduce and build upon these findings.

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing single-phase this compound involves a solid-state reaction in a controlled atmosphere.[1][5]

Materials:

-

Cerous oxalate (B1200264) (Ce₂(C₂O₄)₃·xH₂O) as the source of Ce³⁺[1]

-

High-purity alumina (B75360) (Al₂O₃)[1]

Procedure:

-

Intimately mix powdered cerous oxalate and alumina in a 1:1 molar ratio of Ce₂O₃ to Al₂O₃.[1]

-

Place the mixed powder in a suitable crucible.

-

Heat the mixture to 1600°C for one hour in a vacuum furnace at a pressure of 10⁻⁶ torr.[1]

-

After the heating process, allow the sample to cool down to room temperature.

-

The resulting material should be analyzed using microscopic and X-ray diffraction techniques to confirm the presence of a single phase.[1]

Another approach involves the Czochralski method to grow single crystals, which is particularly useful for studying anisotropic properties.[3] This method requires specialized equipment and careful control of the growth atmosphere (e.g., 5% H₂ + 95% Ar) to maintain the Ce³⁺ oxidation state.[3]

Crystal Structure Analysis by X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction is the primary technique for determining the crystal structure of this compound. The Rietveld refinement method is then employed to refine the structural model against the experimental diffraction data.[2][6]

Instrumentation:

-

A high-resolution powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα).

-

Software for Rietveld refinement (e.g., FullProf, GSAS).

Procedure:

-

Data Collection:

-

Prepare a finely ground powder sample of the synthesized this compound.

-

Mount the sample on the diffractometer.

-

Collect the X-ray diffraction pattern over a suitable 2θ range (e.g., 10-120°) with a small step size and sufficient counting time to obtain good statistics.

-

-

Initial Phase Identification:

-

Compare the collected diffraction pattern with standard diffraction databases (e.g., PDF-4+) to identify the primary phase and any potential impurities. For CeAlO₃, the pattern can be indexed to a tetragonal structure.[7]

-

-

Rietveld Refinement:

-

Model Selection: Start the refinement with a known structural model for this compound. At room temperature, the appropriate model is a tetragonal structure with the space group I4/mcm.[2]

-

Refinement Parameters: The following parameters are typically refined in a sequential manner:

-

Scale factor

-

Background parameters (usually modeled with a polynomial function)

-

Unit cell parameters (a and c for the tetragonal phase)

-

Peak shape parameters (e.g., Gaussian and Lorentzian components, asymmetry)

-

Atomic coordinates (x, y, z for each atom in the asymmetric unit)

-

Isotropic or anisotropic displacement parameters (thermal parameters)

-

Preferred orientation parameters (if necessary)

-

-

Goodness-of-Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the refinement. A successful refinement will result in a good match between the observed and calculated diffraction patterns and physically reasonable structural parameters.

-

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for this compound as reported in the literature.

Table 1: Crystal Structure Data for this compound at Room Temperature.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [2][3] |

| Space Group | I4/mcm | [2][3] |

| Lattice Parameter, a (Å) | 5.32489(6) | [2] |

| Lattice Parameter, c (Å) | 7.58976(10) | [2] |

| Cell Volume (ų) | 215.14 | [2] |

| X-ray Density (g/cm³) | 6.62 | [1] |

Table 2: Atomic Coordinates for Tetragonal CeAlO₃ (I4/mcm).

| Atom | Wyckoff Position | x | y | z | Reference |

| Ce | 4b | 0 | 1/2 | 1/4 | [8] |

| Al | 4c | 0 | 0 | 0 | [8] |

| O1 | 4a | 0 | 0 | 1/4 | [8] |

| O2 | 8h | 0.2189 | 0.7189 | 0 | [8] |

Table 3: Phase Transitions of this compound. [4]

| Temperature Range | Crystal System | Space Group |

| < 314 K | Tetragonal | I4/mcm |

| 314 - 431 K | Orthorhombic | Imma |

| 431 - 1223 K | Rhombohedral | R-3c |

| > 1223 K | Cubic | Pm-3m |

Visualizations

The following diagrams illustrate the workflow for crystal structure analysis and the temperature-dependent phase transitions of this compound.

Conclusion

The crystal structure of this compound is complex, exhibiting a distorted perovskite structure at room temperature and undergoing several phase transitions upon heating. This guide provides a foundational understanding of the synthesis and characterization of this material. The detailed experimental protocols and compiled crystallographic data serve as a valuable resource for researchers and scientists. The provided visualizations offer a clear overview of the analytical workflow and the material's structural behavior as a function of temperature. Further research into the properties of each phase and the mechanisms of the phase transitions will continue to be an active area of investigation.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

An In-depth Technical Guide to the Electronic Band Structure of CeAlO3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium aluminate (CeAlO3), a perovskite-type rare-earth aluminate, has garnered significant scientific interest due to its intriguing electronic and optical properties. Understanding its electronic band structure is fundamental to unlocking its potential in various applications, including solid oxide fuel cells, scintillators, and magneto-optical devices.[1] This technical guide provides a comprehensive overview of the electronic band structure of CeAlO3, consolidating quantitative data, detailing experimental and computational methodologies, and visualizing key workflows.

Crystal Structure

At room temperature, this compound typically crystallizes in a tetragonal structure. Two space groups are commonly reported: I4/mcm and P4/mmm.[2][3][4] The I4/mcm space group is often considered a superstructure of the simpler P4/mmm primitive cell.[3] The perovskite structure consists of a network of corner-sharing AlO6 octahedra, with the cerium atoms occupying the 12-fold coordinated sites within the cavities of this network.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the crystal structure, electronic band structure, and transport properties of CeAlO3.

Table 1: Crystal Lattice Parameters of Tetragonal CeAlO3

| Space Group | a (Å) | c (Å) | Reference |

| I4/mcm | 5.3278(1) | 7.5717(3) | [3][4] |

| P4/mmm | 3.7669(9) | 3.7967(7) | [4] |

Table 2: Experimental and Theoretical Band Gap of CeAlO3

| Band Gap (eV) | Method | Remarks | Reference |

| 3.26 | UV-visible spectroscopy | Experimental | [3] |

| 2.65 ± 0.25 | Optical measurement | Experimental | [3] |

| 2.30 ± 0.5 | Thermal measurement | Experimental | [3] |

| 3.255 | DFT (HSE06) | Theoretical, direct band gap | [5] |

| 3.15 | DFT (HSE06) | Theoretical, for rhombohedral phase | [5] |

Table 3: Calculated Electronic Transport Properties of Tetragonal (I4/mcm) CeAlO3 at 300 K and a Doping Level of 10¹⁸ cm⁻³ (Source: Materials Project)

| Property | n-type | p-type |

| Conductivity Effective Mass (mₑ) | 1.29 | 1.83 |

| Seebeck Coefficient (μV/K) | -456.46 | 587.21 |

| Conductivity (S/m) | 1.17 x 10⁵ | 5.89 x 10⁴ |

| Electronic Thermal Conductivity (W/(m·K)) | 1.49 | 0.75 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of CeAlO3 are crucial for reproducible research.

Synthesis of CeAlO3

Several methods are employed for the synthesis of CeAlO3, each with its advantages.

-

Solid-State Reaction Method:

-

Precursors: High-purity CeO2 and Al2O3 powders.

-

Mixing: The precursor powders are intimately mixed in stoichiometric ratios.

-

Calcination: The mixture is typically pressed into pellets and calcined at high temperatures (e.g., 1400 °C for 4 hours) in a reducing atmosphere (e.g., low oxygen partial pressure or in the presence of excess carbon) to ensure the Ce³⁺ oxidation state.

-

Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to confirm the phase purity.

-

-

Solution Combustion Synthesis:

-

Precursors: Cerium nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), and a fuel such as glycine (B1666218) or urea.

-

Solution Preparation: The nitrates and fuel are dissolved in deionized water.

-

Combustion: The solution is heated on a hot plate, leading to a self-sustaining combustion reaction that yields a voluminous, fine powder.

-

Annealing: The as-synthesized powder may require subsequent annealing at a lower temperature (e.g., 750 °C) to obtain the pure perovskite phase.[6]

-

-

Czochralski Method (for single crystal growth):

-

Melt Preparation: A stoichiometric mixture of CeO2 and Al2O3 is melted in an iridium crucible under a controlled atmosphere (e.g., a mixture of N₂ and H₂).

-

Crystal Pulling: A seed crystal is dipped into the melt and slowly pulled upwards while rotating. The temperature is carefully controlled to facilitate the growth of a large single crystal.

-

Cooling: The grown crystal is slowly cooled to room temperature to avoid cracking.

-

Characterization of Electronic Band Structure

-

-

Sample Preparation: A high-quality single crystal of CeAlO3 is required. The crystal is cleaved in-situ under ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

-

Photon Source: A monochromatic photon source, typically a UV lamp (e.g., He Iα, 21.2 eV) or a synchrotron beamline, is used to irradiate the sample.

-

Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

-

Data Acquisition: The ARPES spectra are collected at various emission angles to map the electronic band dispersion (E vs. k). The Fermi surface can be mapped by measuring the photoemission intensity at the Fermi level as a function of the in-plane momentum.

-

Data Analysis: The raw data is analyzed to extract the band structure, Fermi velocities, and effective masses of the charge carriers.

-

Computational Methodology: Density Functional Theory (DFT)

First-principles calculations based on DFT are a powerful tool for investigating the electronic band structure of materials.

-

Computational Approach:

-

Crystal Structure: The calculations start with the experimental crystal structure of CeAlO3 (e.g., the tetragonal I4/mcm structure).

-

Software Package: A DFT code such as VASP, Quantum ESPRESSO, or CASTEP is used.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. For CeAlO3, which contains localized Ce 4f electrons, standard functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) may not be sufficient. The Heyd-Scuseria-Ernzerhof (HSE) screened hybrid functional has been shown to provide more accurate band gap predictions for this material.[5]

-

Pseudopotentials: Appropriate pseudopotentials are used to describe the interaction between the core and valence electrons.

-

Convergence Tests: Convergence tests for the plane-wave cutoff energy and the k-point mesh are performed to ensure the accuracy of the calculations.

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the ground-state electronic density.

-

Band Structure and Density of States (DOS) Calculation: A non-self-consistent calculation is then performed along high-symmetry directions in the Brillouin zone to obtain the electronic band structure. The partial density of states (PDOS) is also calculated to identify the orbital contributions to the different bands.

-

Results and Discussion

The electronic band structure of tetragonal CeAlO3, as calculated using the HSE06 hybrid functional, reveals a direct band gap of approximately 3.255 eV at the Γ point.[5] The top of the valence band is primarily composed of O 2p states, with some contribution from Ce 4f states. The bottom of the conduction band is mainly derived from the unoccupied Ce 4f and Ce 5d states.

The density of states (DOS) provides further insight into the electronic structure. The PDOS analysis shows strong hybridization between the Ce 4f and O 2p orbitals in the valence band region, indicating a significant covalent character in the Ce-O bonding. The conduction band is dominated by the localized Ce 4f states.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental and computational workflows.

Caption: Experimental workflow for the synthesis and characterization of CeAlO3.

Caption: Computational workflow for determining the electronic band structure of CeAlO3 using DFT.

Conclusion

This technical guide has provided a detailed overview of the electronic band structure of CeAlO3, a material with significant potential for advanced applications. By summarizing key quantitative data, outlining detailed experimental and computational protocols, and visualizing the associated workflows, this guide serves as a valuable resource for researchers and scientists. The presented information highlights the direct band gap nature of CeAlO3 and the crucial role of the Ce 4f electrons in shaping its electronic properties. Further experimental investigations, particularly using ARPES, are needed to validate the theoretical predictions and provide a more complete picture of the electronic structure of this promising perovskite oxide.

References

Synthesis and characterization of cerium aluminate

An In-depth Technical Guide on the Synthesis and Characterization of Cerium Aluminate

Introduction

This compound (CeAlO₃) is a ceramic material belonging to the perovskite family of compounds, which exhibit an ABX₃ crystal structure.[1] It has garnered significant interest among researchers and scientists due to its unique physical, morphological, and crystalline properties.[2] These properties make it a promising candidate for a variety of applications, including as a host material for phosphors, in catalysis, and as a component in thermal barrier coatings.[3] The synthesis of phase-pure this compound can be challenging due to the chemical instability of cerium trioxide.[1] However, various synthesis routes have been developed to produce this material in both polycrystalline and nanocrystalline forms.[2][4] This guide provides a comprehensive overview of the primary synthesis methods and characterization techniques for this compound, tailored for professionals in research and drug development.

Synthesis of this compound

The synthesis of this compound aims to control the stoichiometry, phase purity, crystal structure, and morphology of the final product. The choice of synthesis method can significantly influence these properties. Common methods include solid-state reaction, co-precipitation, sol-gel, hydrothermal, and combustion synthesis.[2][4][5][6]

References

The Evolution of Cerium Aluminate Phosphors: A Technical Guide

December 15, 2025

Abstract

This technical guide provides an in-depth exploration of the historical development, synthesis, and photoluminescent properties of cerium aluminate phosphors. Primarily targeting researchers, scientists, and professionals in drug development, this document details the critical role of these materials, particularly Cerium-doped Yttrium Aluminum Garnet (YAG:Ce), in the advancement of solid-state lighting. It offers a chronological overview of key discoveries, comprehensive experimental protocols for prevalent synthesis methodologies, and a quantitative analysis of their optical characteristics. Furthermore, this guide employs visual diagrams to elucidate complex mechanisms and workflows, serving as a vital resource for the scientific community.

Introduction

The advent of the blue light-emitting diode (LED) in the early 1990s marked a pivotal moment in the history of lighting technology. This breakthrough, however, required a complementary material capable of converting blue light into a broad yellow emission to produce white light. Cerium-doped yttrium aluminum garnet (Y3Al5O12:Ce or YAG:Ce) emerged as the most viable candidate, a discovery that has since revolutionized the lighting industry. The unique electronic structure of the cerium (Ce3+) ion, specifically the 5d-4f electronic transition, allows for efficient absorption of blue light and subsequent emission of a broad yellow light spectrum. This guide delves into the historical progression of this compound phosphors, their synthesis, and the fundamental principles governing their luminescent properties.

Historical Development

The journey of this compound phosphors is intrinsically linked to the development of phosphors for lighting applications. While the phenomenon of phosphorescence has been known for centuries, the targeted development of these materials for practical applications accelerated in the 20th century.

Early Phosphor Research

The first generation of phosphors included materials like zinc sulfide, which found use in glow-in-the-dark applications in the 1930s.[1] The 1940s saw the advent of halophosphate phosphors, which significantly improved the efficacy of fluorescent lamps.[1] The quest for more efficient and color-pure phosphors intensified with the development of color television in the 1950s and 1960s, leading to the investigation of rare-earth activated materials.[1]

The Dawn of the White LED

The invention of the first light-emitting diode (LED) is credited to Russian scientist Oleg Losev in 1927, who observed a greenish light from a silicon carbide point contact junction.[2] The development of the first red LED by Nick Holonyak in 1962 paved the way for various indicator light applications.[2] However, the creation of a white LED remained a significant challenge until the invention of the efficient blue LED by Shuji Nakamura in 1993.[2] This breakthrough spurred the search for a suitable phosphor to combine with the blue LED to generate white light.

The Emergence of YAG:Ce

In 1996, Nichia Corporation reported the first white LED, which utilized a blue GaN chip coated with a yellow-emitting YAG:Ce phosphor.[3] This innovation was a landmark achievement, establishing the dominant technology for solid-state lighting that persists to this day. YAG:Ce had been known since the 1960s, but its application in white LEDs was the critical step that brought it to the forefront of materials science research.[3]

Timeline of Key Developments

Synthesis Methodologies

The properties of this compound phosphors are highly dependent on the synthesis method employed. The choice of method influences particle size, morphology, crystallinity, and ultimately, the luminescent performance. The most common synthesis techniques are detailed below.

Solid-State Reaction

The solid-state reaction method is a traditional and widely used technique for the commercial production of phosphors. It involves the high-temperature reaction of solid precursors.

Experimental Protocol:

-

Precursor Preparation: High-purity oxide powders of Yttrium Oxide (Y₂O₃), Aluminum Oxide (Al₂O₃), and Cerium Oxide (CeO₂) are weighed in stoichiometric ratios. A flux, such as Barium Fluoride (BaF₂), is often added to promote grain growth and lower the reaction temperature.

-

Mixing: The precursor powders are intimately mixed, typically through ball milling in a solvent like ethanol, to ensure homogeneity.

-

Calcination: The mixed powder is placed in an alumina (B75360) crucible and calcined at high temperatures, typically ranging from 1300°C to 1600°C, in a controlled reducing atmosphere (e.g., a mixture of N₂ and H₂) to ensure the Ce³⁺ oxidation state.

-

Post-Processing: After calcination, the resulting phosphor cake is crushed and milled to obtain a fine powder.

Sol-Gel Method

The sol-gel method offers better homogeneity and lower synthesis temperatures compared to the solid-state reaction.

Experimental Protocol:

-

Sol Formation: Metal nitrates, such as Y(NO₃)₃, Al(NO₃)₃, and Ce(NO₃)₃, are dissolved in a solvent (e.g., deionized water or ethanol). A complexing agent, such as citric acid or ethylene (B1197577) glycol, is added to form a homogeneous sol.

-

Gelation: The sol is heated to promote polymerization and form a viscous gel.

-

Drying: The gel is dried to remove the solvent, resulting in a precursor powder.

-

Calcination: The precursor powder is calcined at temperatures typically ranging from 800°C to 1200°C to form the crystalline YAG:Ce phosphor.

Combustion Synthesis

Combustion synthesis is a rapid and energy-efficient method for producing fine phosphor powders.

Experimental Protocol:

-

Precursor Solution: Metal nitrates (oxidizers) and a fuel (e.g., urea, glycine) are dissolved in a minimal amount of deionized water to form a concentrated aqueous solution.

-

Combustion: The solution is heated rapidly to a high temperature (typically 500-600°C). This initiates a self-sustaining, exothermic reaction that evaporates the water and decomposes the precursors, leading to the formation of the desired phosphor in a voluminous, foamy product.

-

Post-Processing: The as-synthesized powder may require further annealing at a higher temperature to improve crystallinity.

Photoluminescence Mechanism

The luminescence of Ce³⁺-doped aluminate phosphors arises from the electronic transitions within the Ce³⁺ ion. The 4f electron of Ce³⁺ is excited to a higher energy 5d orbital by absorbing a photon (e.g., from a blue LED). Subsequently, the electron relaxes back to the 4f ground state, emitting a photon of lower energy (longer wavelength).

The energy of the 5d orbitals is strongly influenced by the crystal field of the host lattice. In the garnet structure, the Ce³⁺ ion occupies a dodecahedral site, which splits the 5d energy level into multiple sublevels. The energy difference between these sublevels determines the emission wavelength.

Quantitative Data

The performance of this compound phosphors is evaluated based on several key quantitative parameters. These parameters are influenced by the synthesis method, cerium concentration, and the presence of co-dopants.

| Synthesis Method | Host Material | Ce³⁺ Conc. (mol%) | Excitation Peak (nm) | Emission Peak (nm) | Quantum Yield (%) | Decay Time (ns) |

| Solid-State | Y₃Al₅O₁₂ | 1.0 | ~460 | ~530 | 70-85 | 60-70 |

| Sol-Gel | Y₃Al₅O₁₂ | 1.0 | ~460 | ~525 | 80-95 | 65-75 |

| Combustion | Y₃Al₅O₁₂ | 1.0 | ~460 | ~535 | 75-90 | 60-70 |

| Solid-State | SrAl₂O₄ | 0.5 | ~320 | ~380 | ~39 | ~30 |

| Combustion | SrAl₂O₄ | 0.4 | ~320 | ~380 | - | - |

Table 1: Comparison of Luminescent Properties of this compound Phosphors Synthesized by Different Methods. (Note: The values presented are typical ranges and can vary depending on specific experimental conditions.)

Conclusion

This compound phosphors, particularly YAG:Ce, have been instrumental in the development of high-efficiency white LEDs. The historical progression from early phosphor discoveries to the targeted design of these materials for solid-state lighting highlights the significant advancements in materials science. The choice of synthesis method profoundly impacts the structural and luminescent properties of these phosphors, with techniques like sol-gel and combustion synthesis offering advantages in terms of homogeneity and reaction conditions over the traditional solid-state method. Understanding the fundamental photoluminescence mechanism, governed by the 5d-4f transition of the Ce³⁺ ion and its interaction with the host lattice, is crucial for the further optimization of these materials. The quantitative data presented underscore the performance metrics that are critical for their application in lighting technologies. Future research will likely focus on the development of novel this compound compositions with improved color rendering and thermal stability, as well as more cost-effective and environmentally friendly synthesis routes. This guide serves as a foundational resource for researchers and professionals, providing the necessary technical details to understand and contribute to the ongoing evolution of this compound phosphors.

References

Theoretical modeling of cerium aluminate properties

An In-depth Technical Guide to the Theoretical Modeling of Cerium Aluminate (CeAlO₃) Properties

Introduction

This compound (CeAlO₃) is a perovskite-type ceramic material that has garnered significant interest for a range of applications, including as a magneto-optical material, laser crystal, and potential component in solid oxide fuel cells (SOFCs).[1][2] Its properties are intrinsically linked to its crystal structure and the electronic configuration of the cerium ion. The synthesis of chemically homogeneous CeAlO₃ is challenging due to the chemical instability of cerium trioxide, often requiring controlled, reducing atmospheres to maintain the Ce³⁺ oxidation state.[3][4]

Theoretical modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the structural, electronic, optical, and mechanical properties of CeAlO₃.[5][6] These computational approaches allow researchers to investigate material characteristics at an atomic level, complementing experimental findings and guiding the design of new materials. This guide provides a comprehensive overview of the theoretical modeling of CeAlO₃, supported by experimental data and protocols.

Crystal Structure and Phase Transitions

This compound exhibits a complex structural behavior with several temperature-dependent phase transitions. At room temperature, the stable phase is generally reported as tetragonal with the space group I4/mcm.[2][4][7] However, other structures, including rhombohedral (R-3m), primitive tetragonal (P4/mmm), and cubic (Pm-3m) phases, have also been reported or predicted under different conditions.[3][4][8]

CeAlO₃ undergoes a rare sequence of reversible phase transitions as temperature increases: Tetragonal (I4/mcm) ↔ Orthorhombic (Imma) ↔ Rhombohedral (R-3c) ↔ Cubic (Pm-3m).[9] This complex behavior underscores the importance of accurate structural models as a starting point for any theoretical calculations.

Theoretical Modeling Workflow: Density Functional Theory (DFT)

First-principles calculations based on DFT are the primary theoretical tools for modeling CeAlO₃.[5][6] DFT allows for the calculation of a system's total energy based on its electron density, providing a route to predict a wide array of material properties.[6] For materials containing rare-earth elements like cerium with its localized f-electrons, standard DFT approximations like the Generalized Gradient Approximation (GGA) can be insufficient.[10] Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE) screened hybrid functional, are often employed to more accurately describe electronic structures and band gaps.[11][12][13]

A typical DFT workflow for modeling CeAlO₃ properties is outlined below.

Caption: A generalized workflow for calculating CeAlO₃ properties using Density Functional Theory.

Summary of Quantitative Data

Theoretical modeling provides quantitative predictions of material properties, which can be compared with experimental results for validation.

Structural Properties

The lattice parameters of CeAlO₃ vary depending on the crystal structure (phase) and whether the values are derived from experimental measurements or theoretical calculations. DFT calculations on average tend to overestimate cell volumes by around 3%.[8]

| Property | Structure | Value | Method | Reference |

| Lattice Constant (a) | Rhombohedral | 5.327 Å | Experimental (XRD) | [3] |

| Lattice Angle (α) | Rhombohedral | 60° 15' | Experimental (XRD) | [3] |

| Lattice Constant (a) | Cubic (Pm-3m) | 3.786 Å | Theoretical (DFT) | [8] |

| Lattice Constants (a, c) | Tetragonal (I4/mcm) | a = 5.3253 Å, c = 7.5860 Å | Experimental (XRD) | [2][7] |

| Lattice Constants (a, c) | Tetragonal (I4/mcm) | a = 5.3278 Å, c = 7.5717 Å | Experimental (Rietveld) | [1][4] |

| Lattice Constants (a, c) | Tetragonal (P4/mmm) | a = 3.7669 Å, c = 3.7967 Å | Experimental | [4] |

| X-ray Density | Rhombohedral | 6.62 g/cm³ | Calculated from Exp. | [3] |

| X-ray Density | Tetragonal (I4/mcm) | 6.64 g/cm³ | Calculated from Exp. | [2][7] |

Electronic and Optical Properties

The electronic band gap and dielectric properties are crucial for optical and electronic applications. Theoretical studies using screened hybrid functionals (like HSE) show that properties like the band gap and dielectric constant are sensitive to applied pressure.[1][11][14]

| Property | Value | Method | Reference |

| Optical Band Gap | 2.65 ± 0.25 eV | Experimental | [1][13] |

| Thermal Band Gap | 2.3 ± 0.5 eV | Experimental | [1][13] |

| Optical Band Gap | 3.29 eV | Experimental | [13] |

| Dielectric Permittivity (ε) | 3000 - 10000 (at 1 kHz) | Experimental | [1][13] |

| Relative Permittivity (εr) | ~20.7 (at microwave freq.) | Experimental | [2] |

| Quality Factor (Qfr) | ~40,117 GHz (at 9.5 GHz) | Experimental | [2] |

| Verdet Constant (532 nm) | -389 rad/m·T | Experimental | [15] |

| Verdet Constant (1064 nm) | -79.7 rad/m·T | Experimental | [15] |

Electrical and Mechanical Properties

The electrical conductivity and mechanical stability are key parameters for applications in devices like SOFCs.

| Property | Value | Method | Reference |

| Electrical Conductivity (σ) | 10⁻⁷ S/cm (at 300K) | Experimental | [1][13] |

| Electrical Conductivity (σ) | 4.71 x 10⁻⁹ S/cm | Experimental | [13] |

| Young's Modulus (E) | 241 ± 15 GPa | Experimental (Composite) | [16] |

| Vickers Nanohardness | 1800 HV | Experimental (Composite) | [16] |

Note: Some mechanical data is from Ce-TZP/Al₂O₃ composites and may not represent pure CeAlO₃.

Experimental Protocols

Validating theoretical models requires robust experimental data. Below are detailed methodologies for common synthesis and characterization techniques for CeAlO₃.

Synthesis Protocols

The key challenge in synthesizing CeAlO₃ is maintaining cerium in its +3 oxidation state. This typically requires high temperatures and reducing or inert atmospheres.

A. Solid-State Reaction Method This is a conventional method for producing polycrystalline ceramic powders.

-

Precursor Mixing: Intimately mix stoichiometric amounts (1:1 mole ratio) of cerium oxide (e.g., CeO₂) and aluminum oxide (Al₂O₃). For a reducing synthesis starting with CeO₂, a slight excess of a reducing agent or a reducing atmosphere is necessary. Alternatively, starting with cerous oxalate (B1200264) (Ce₂(C₂O₄)₃·xH₂O) provides a source of Ce³⁺.[3]

-

Calcination: The mixed powder is pressed into pellets.

-

Sintering/Firing: The pellets are heated in a controlled environment.

-

Cooling: The furnace is slowly cooled to room temperature.

-

Characterization: The resulting powder is analyzed using XRD to confirm phase purity.

B. Solution-Combustion Method This method can produce nanocrystalline powders at lower temperatures.

-

Precursor Solution: Dissolve cerium nitrate (B79036) (Ce(NO₃)₃·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water.

-

Fuel Addition: Add a fuel, such as a mixture of urea (B33335) (CO(NH₂)₂) and glycine (B1666218) (C₂H₅NO₂), to the solution. The fuel-to-nitrate ratio is a critical parameter to be optimized.[1][4]

-

Combustion: Heat the solution on a hot plate. The solution will dehydrate, forming a viscous gel. Upon reaching the ignition temperature, the gel undergoes a self-sustaining combustion reaction, producing a voluminous, foamy powder.

-

Post-Annealing: The as-synthesized powder may be annealed at a higher temperature (e.g., 800-1200°C) to improve crystallinity.

-

Characterization: Analyze the final product for phase and morphology using XRD and electron microscopy (TEM/SEM).

Caption: Comparison of solid-state and solution-combustion synthesis routes for CeAlO₃.

Characterization Protocols

A. X-ray Diffraction (XRD)

-

Purpose: To determine the crystal structure, lattice parameters, and phase purity of the synthesized material.

-

Methodology:

-

A finely ground powder sample is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα, λ = 1.5406 Å).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Rietveld Refinement: The resulting diffraction pattern is analyzed using Rietveld refinement software. This technique fits a calculated diffraction pattern (based on a structural model: space group, atomic positions, lattice parameters) to the experimental data, allowing for precise determination of structural parameters.[1][4]

-

B. Optical Spectroscopy

-

Purpose: To measure the optical band gap and other optical properties.

-

Methodology (UV-Visible Diffuse Reflectance):

-

The powder sample is loaded into a holder in a UV-Vis spectrophotometer equipped with an integrating sphere.

-

A reflectance spectrum is collected over a range of wavelengths (e.g., 200-800 nm).

-

The Kubelka-Munk function, F(R) = (1-R)² / 2R, is applied to the reflectance data (R) to obtain a quantity proportional to the absorption coefficient.

-

A Tauc plot ([F(R)hν]ⁿ vs. hν) is constructed, where hν is the photon energy and n depends on the nature of the electronic transition (n=2 for a direct band gap).

-

The optical band gap is determined by extrapolating the linear portion of the Tauc plot to the energy axis.

-

Phase Transition Pathway

The sequence of phase transitions in CeAlO₃ is a key characteristic that can be investigated both theoretically and experimentally. Theoretical modeling can help elucidate the energetic drivers for these transformations.

Caption: Reversible phase transition sequence in CeAlO₃ as a function of temperature.[9]

Conclusion

The theoretical modeling of this compound, predominantly through DFT, is an indispensable tool for understanding its fundamental properties. First-principles calculations allow for the prediction of structural, electronic, optical, and mechanical characteristics, providing insights that are often difficult to obtain through experimentation alone. The use of advanced methods like hybrid functionals is crucial for accurately describing the electronic structure associated with the cerium f-electrons. When combined with rigorous experimental synthesis and characterization, theoretical modeling provides a synergistic approach to fully elucidate the behavior of CeAlO₃ and accelerate its development for advanced technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. First-principles theory for cerium: Three distinct face-centered cubic phases - SCCM 2025 [archive.aps.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mp-5323: CeAlO3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Structure studies of CeAlO3 | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Mechanical properties of Ce-TZP/Al2O3 ceramic composites as a function of sintering parameters – ScienceOpen [scienceopen.com]

Initial Studies on Cerium Aluminate Ceramics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cerium aluminate (CeAlO3) ceramics have garnered significant interest in various scientific and technological fields due to their unique perovskite structure and promising properties.[1] These materials are explored for applications ranging from optical communication and laser crystals to photocatalysis and dielectric materials.[1] This technical guide provides an in-depth overview of the foundational studies on this compound ceramics, focusing on their synthesis, characterization, and core properties.

Synthesis Methodologies

The synthesis of pure, single-phase this compound is a critical challenge due to the potential for cerium to exist in both +3 and +4 oxidation states. Early and ongoing research has explored several methods to achieve the desired CeAlO3 phase.

Solid-State Reaction

The solid-state reaction method is a conventional approach for synthesizing ceramic powders. In the context of this compound, this typically involves the high-temperature reaction of precursor materials under controlled atmospheres.

Experimental Protocol:

A common solid-state synthesis route involves mixing cerium oxide (CeO2) and aluminum oxide (α-Al2O3) precursors, often with the addition of a reducing agent like carbon.[1][2] The mixture is then subjected to high-temperature calcination in a reducing or inert atmosphere to facilitate the reduction of Ce4+ to Ce3+ and the subsequent formation of CeAlO3.[2]

For instance, one study synthesized CeAlO3 by mixing CeO2 and carbon black in a 1:1 molar ratio. The homogenized mixture was heat-treated at 1500°C for 6 hours under a flowing argon atmosphere.[2] Another approach utilized a reducing atmosphere of 10% H2 and 90% N2.[3][4] The presence of a flux, such as H3BO3, has also been employed to lower the synthesis temperature to 1350-1500°C.[5]

Experimental Workflow:

Caption: Workflow for Solid-State Synthesis of CeAlO3.

Solution Combustion Synthesis

Solution combustion synthesis is a versatile method for producing fine, homogeneous ceramic powders at lower temperatures and in shorter times compared to solid-state reactions.

Experimental Protocol:

This technique involves the exothermic reaction of an aqueous solution containing metal nitrates (e.g., cerium nitrate (B79036) and aluminum nitrate) and a fuel (e.g., urea, glycine).[1][6] For example, CeAlO3 nanoparticles have been synthesized by dissolving cerium nitrate hexahydrate, aluminum nitrate nonahydrate, and glycine (B1666218) in deionized water. The solution is continuously stirred on a heated plate, leading to a self-sustaining combustion reaction that yields the desired this compound nanoparticles.[6] The ratio of fuel to nitrate is a critical parameter that influences the phase purity and particle characteristics.[1][6]

Experimental Workflow:

Caption: Workflow for Solution Combustion Synthesis of CeAlO3.

Mechanical Activation

Mechanical activation, or high-energy milling, is a technique used to enhance the reactivity of solid precursors by reducing particle size and introducing lattice strain.

Experimental Protocol:

In this method, mixtures of ceria and metallic aluminum are subjected to high-energy milling.[3][4] This process improves the homogeneity of the mixture, decreases the grain size of the aluminum precursor, and increases lattice strain, all of which promote the subsequent reaction.[3][4] The milling is followed by a firing step under controlled atmospheres (e.g., inert or reducing) at temperatures of 1100°C or higher to form phase-pure CeAlO3.[3][4] The duration of milling is a crucial parameter, as excessive milling can lead to the oxidation of the metallic aluminum, hindering the complete conversion to this compound.[3][4]

Characterization Techniques

The synthesized this compound ceramics are typically characterized using a suite of analytical techniques to determine their phase purity, crystal structure, microstructure, and other properties.

Experimental Protocols:

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the synthesized powder and to determine the crystal structure and lattice parameters. XRD patterns are typically acquired over a 2θ range of 20-50°.[2]

-

Scanning Electron Microscopy (SEM): Employed to observe the microstructure of the sintered ceramics, including grain size and morphology. Samples are often polished and chemically etched to reveal grain boundaries.[2]

-

Transmission Electron Microscopy (TEM): Provides higher resolution imaging of the nanostructure of the particles, which is particularly useful for materials synthesized by methods like solution combustion.[1]

-

Raman Spectroscopy: A complementary technique to XRD for structural characterization, providing information on the vibrational modes of the material. For CeAlO3, Raman active modes have been identified at approximately 156 cm⁻¹, 173 cm⁻¹, and 496 cm⁻¹.[1]

-

Thermal Analysis (e.g., TGA, DTA): Used to study the thermal stability of the material and to identify phase transitions. For example, TGA can show the decomposition of CeAlO3 to CeO2 and γ-Al2O3 at temperatures between 600 and 800°C in air.[7]

Properties of this compound Ceramics

Initial studies have characterized several key physical and electrical properties of this compound ceramics. A summary of these properties is presented in the tables below.

Physical and Structural Properties

| Property | Value | Synthesis/Sintering Conditions | Reference |

| Crystal Structure | Perovskite-like tetragonal | Sintered at ≥ 1400°C | [5] |

| Space Group | P4/mmm | Solid-state synthesis | [1] |

| Density | > 92% of theoretical | Sintered at ≥ 1400°C | [5] |

| Average Grain Size | 2.4 ± 0.6 µm | Solid-state synthesis followed by Spark Plasma Sintering | [2] |

| Particle Size | 44.57 to 74.66 nm | Solution combustion method | [6] |

Electrical and Optical Properties

| Property | Value | Measurement Conditions | Reference |

| Dielectric Constant | > 600 | 10 kHz to 10 MHz | [5] |

| Loss Tangent | < 0.04 | 10 kHz to 10 MHz | [5] |

| Electrical Conductivity | 4.71 × 10⁻⁹ S/cm | Room temperature | [5] |

| Optical Bandgap | 3.29 eV | Room temperature | [5] |

| Optical Bandgap | 3.26 eV | Room temperature | [5] |

Signaling Pathways and Logical Relationships

The synthesis of phase-pure CeAlO3 is critically dependent on maintaining cerium in its +3 oxidation state. This necessitates processing under reducing or inert atmospheres to prevent oxidation to CeO2. The choice of synthesis parameters, such as temperature, atmosphere, and precursors, directly influences the final phase composition and microstructure of the ceramic.

Caption: Logical Relationship in CeAlO3 Synthesis.

Conclusion

The initial and ongoing studies of this compound ceramics have established a foundational understanding of their synthesis, characterization, and fundamental properties. The choice of synthesis method, whether solid-state, solution combustion, or mechanical activation, significantly impacts the resulting material's characteristics. Achieving phase-pure CeAlO3 with desirable properties hinges on the careful control of experimental parameters, particularly the reaction atmosphere and temperature, to maintain the trivalent state of cerium. The data and protocols summarized in this guide provide a comprehensive starting point for researchers and scientists interested in exploring the potential of this compound ceramics in various advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CICECO Publication » Synthesis of this compound by the mechanical activation of aluminum and ceria precursors and firing in controlled atmospheres [ciceco.ua.pt]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Sol-Gel Synthesis of Cerium Aluminate Nanoparticles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium aluminate (CeAlO₃) nanoparticles are emerging as materials of significant interest in various scientific and technological fields. Their unique properties, stemming from the combination of cerium and aluminum oxides, suggest potential applications in catalysis, thermal barrier coatings, and importantly, in the biomedical field. The inherent antioxidant properties of ceria nanoparticles, attributed to the reversible oxidation state of cerium (Ce³⁺/Ce⁴⁺), make them promising candidates for therapeutic applications, particularly in diseases associated with oxidative stress.[1][2] When combined with alumina, which is known for its stability and biocompatibility, the resulting this compound nanoparticles may offer enhanced or complementary functionalities.

The sol-gel method is a versatile and cost-effective wet-chemical technique for synthesizing nanoparticles with high purity, homogeneity, and controlled particle size.[3] This document provides detailed application notes and a comprehensive experimental protocol for the sol-gel synthesis of this compound nanoparticles. It is intended to guide researchers in the successful preparation and characterization of these materials for further investigation, particularly in the context of drug development and biomedical applications. While much of the current biomedical research focuses on cerium oxide nanoparticles, the exploration of this compound offers a new frontier for developing advanced therapeutic and diagnostic agents.[4][5]

Experimental Protocols

This section details a generalized sol-gel protocol for the synthesis of this compound nanoparticles. The specific parameters can be adjusted to influence the final properties of the nanoparticles.

Materials:

-

Cerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Citric acid (C₆H₈O₇)

-

Ethanol (C₂H₅OH)

-

Ammonia (B1221849) solution (NH₄OH)

-

Deionized water

Equipment:

-

Beakers and magnetic stirrers

-

Hot plate

-

pH meter

-

Centrifuge

-

Drying oven

-

Muffle furnace

Protocol:

-

Precursor Solution Preparation:

-

Dissolve equimolar amounts of cerium (III) nitrate hexahydrate and aluminum nitrate nonahydrate in a mixture of deionized water and ethanol. The ethanol-to-water ratio can be varied, for example, a 1:4 v/v ratio.

-

In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal nitrates is typically 1:1.

-

-

Sol Formation:

-

Slowly add the citric acid solution to the metal nitrate solution while stirring vigorously. Citric acid acts as a chelating agent, forming complexes with the metal ions and preventing their premature precipitation.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete complexation.

-

-

Gelation:

-

Adjust the pH of the solution to approximately 7-8 by the dropwise addition of an ammonia solution. This will initiate the hydrolysis and condensation reactions, leading to the formation of a gel.

-

Heat the solution to 60-80°C on a hot plate and maintain stirring. The solution will gradually become more viscous, eventually forming a transparent gel. This process can take several hours.

-

-

Aging and Drying:

-

Age the gel at the same temperature for 24 hours. During aging, the gel network strengthens through further condensation reactions.

-

Dry the aged gel in an oven at 100-120°C for 12-24 hours to remove the solvent and other volatile components. The result will be a solid xerogel.

-

-

Calcination:

-

Grind the dried xerogel into a fine powder using a mortar and pestle.

-

Calcine the powder in a muffle furnace at a temperature between 600°C and 900°C for 2-4 hours. The calcination process removes the organic components and promotes the crystallization of the this compound phase. The specific temperature will influence the crystallinity and particle size of the final product.[6]

-

-

Characterization:

-

The synthesized this compound nanoparticles can be characterized using various techniques such as X-ray Diffraction (XRD) to determine the crystal structure and phase purity, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the morphology and particle size, and Brunauer-Emmett-Teller (BET) analysis to measure the surface area.

-

Data Presentation

The properties of the synthesized this compound nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the expected influence of these parameters based on literature for related oxide nanoparticles.

Table 1: Influence of Synthesis Parameters on Nanoparticle Properties

| Parameter | Effect on Particle Size | Effect on Crystallinity | Effect on Surface Area |

| Calcination Temperature | Increases with increasing temperature[6] | Increases with increasing temperature[6] | Decreases with increasing temperature[6] |

| pH of Gelation | Can influence agglomeration and final particle size | Can affect the rate of hydrolysis and condensation, influencing crystal growth | Higher pH can lead to larger particles and lower surface area |

| Precursor Concentration | Higher concentrations can lead to larger particle sizes | Can influence the homogeneity and crystallinity of the final product | Generally, lower concentrations favor smaller particles and higher surface area |

| Stirring Speed/Time | Affects the homogeneity of the sol, influencing nucleation and growth | Promotes uniform reaction conditions, leading to better crystallinity | Can influence the final particle size distribution |

Table 2: Typical Characterization Data for Sol-Gel Synthesized Cerium Oxide-Based Nanoparticles

| Property | Typical Value Range | Characterization Technique |

| Crystallite Size | 5 - 50 nm | X-ray Diffraction (XRD) |

| Particle Size (TEM) | 10 - 100 nm | Transmission Electron Microscopy (TEM) |

| Surface Area (BET) | 20 - 150 m²/g | Brunauer-Emmett-Teller (BET) Analysis |

| Crystal Structure | Cubic Fluorite (for ceria) / Perovskite (for CeAlO₃) | X-ray Diffraction (XRD) |

| Band Gap Energy | 2.8 - 3.4 eV[7] | UV-Vis Spectroscopy |

Mandatory Visualization

Caption: Workflow for the sol-gel synthesis of this compound nanoparticles.

Applications in Drug Development and Research

Cerium-based nanoparticles, particularly cerium oxide, have shown significant promise in various biomedical applications, which can be extrapolated to this compound.

-

Antioxidant Therapy: The ability of cerium to scavenge reactive oxygen species (ROS) makes these nanoparticles potential therapeutic agents for diseases caused or exacerbated by oxidative stress, such as neurodegenerative disorders, inflammation, and ischemia-reperfusion injury.[1]

-

Drug Delivery: The high surface area and porous nature of sol-gel synthesized nanoparticles make them suitable as carriers for various therapeutic agents.[8][9] Surface functionalization of this compound nanoparticles could enable targeted drug delivery to specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

-

Cancer Therapy: Some studies suggest that cerium oxide nanoparticles can exhibit selective toxicity towards cancer cells, potentially by inducing oxidative stress within the tumor microenvironment.[10] Furthermore, they can be used as carriers for chemotherapeutic drugs, offering a synergistic approach to cancer treatment.[8][9]

-

Bio-imaging: The unique optical properties of rare-earth-containing nanoparticles could be exploited for bio-imaging applications, such as fluorescence imaging and as contrast agents in magnetic resonance imaging (MRI).

-

Antimicrobial Agents: Cerium oxide nanoparticles have demonstrated antimicrobial activity against a range of bacteria, suggesting their potential use in combating infections.[11]

It is important to note that while the potential applications are promising, extensive research is still required to fully understand the biocompatibility, toxicity, and in vivo behavior of this compound nanoparticles before they can be considered for clinical use.

Caption: Conceptual diagram of the antioxidant mechanism of this compound nanoparticles.

References

- 1. An overview on recent in vivo biological application of cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerium oxide nanostructures: properties, biomedical applications and surface coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Advances of Ceria Nanoparticles for Biomedical Applications in Orthopaedics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Influence of Synthesis Parameters on the Optical Properties for Various CeO2 NPs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cerium Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications | MDPI [mdpi.com]

Application Notes and Protocols for the Combustion Synthesis of Cerium Aluminate Powders

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cerium aluminate (CeAlO₃) powders via the solution combustion method. This technique offers a rapid, energy-efficient, and cost-effective route to produce nanocrystalline materials with tailored properties.

Introduction to Combustion Synthesis

Solution combustion synthesis (SCS) is a versatile method for producing a wide range of ceramic powders, including this compound. The process involves a self-sustaining exothermic reaction between an oxidizer (typically metal nitrates) and a fuel (an organic compound such as urea (B33335) or glycine) in an aqueous solution.[1] Upon heating, the solution dehydrates to form a viscous gel, which then ignites and undergoes a rapid combustion reaction. This process results in the formation of fine, often nanocrystalline, oxide powders.[2] The evolution of a large volume of gases during combustion helps to dissipate heat and limit particle agglomeration, leading to materials with high surface areas.

The properties of the final this compound powder, such as crystallite size, particle size, morphology, and phase purity, are highly dependent on several experimental parameters, including the choice of fuel, the fuel-to-oxidant ratio, and the ignition temperature.[3][4]

Experimental Parameters and Their Influence on Powder Properties

A summary of key experimental parameters and their impact on the characteristics of the synthesized this compound powders is presented in the tables below.

Table 1: Influence of Fuel Type on this compound Powder Properties

| Fuel Type | Precursors | Fuel/Oxidant Ratio (φ) | Ignition Temp. (°C) | Resulting Phase | Crystallite Size (nm) | Morphology | Reference |

| Glycine (B1666218) | Ce(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O | Stoichiometric | ~250-350 | Amorphous (as-synthesized), CeAlO₃ (after calcination) | 15-30 (after calcination) | Porous, foam-like | [1][5] |

| Urea | Ce(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O | Stoichiometric | ~400-500 | CeO₂ + amorphous Al₂O₃ (as-synthesized) | 20-40 (CeO₂) | Agglomerated, less porous | [2][6] |

| Urea-Glycine Mixture | Ce(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O | Varied | ~300-450 | CeAlO₃ + minor CeO₂ (as-synthesized) | 10-25 | Fine, homogeneous | [2][7] |

| Citric Acid | Ce(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O | Stoichiometric | ~200-300 | Amorphous (as-synthesized) | 20-35 (after calcination) | Spongy, voluminous | [8] |

Table 2: Effect of Fuel-to-Oxidant Ratio (φ) on Powder Characteristics

| Fuel | φ Value | Effect on Combustion | Effect on Crystallite Size | Effect on Surface Area | Reference |

| Glycine | < 1 (Fuel-lean) | Less vigorous, lower temperature | Larger | Lower | [3][5] |

| Glycine | = 1 (Stoichiometric) | Vigorous, high temperature | Smaller | Higher | [3][5] |

| Glycine | > 1 (Fuel-rich) | Very vigorous, highest temperature | Smallest | Highest | [3][5] |

| Urea | Varied | Increasing φ leads to higher flame temperature | Generally increases with φ due to sintering | Decreases with increasing φ | [4] |

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound powders using different fuels.

Protocol 1: Glycine-Nitrate Combustion Synthesis

This protocol describes the synthesis of this compound using glycine as the fuel. A subsequent calcination step is typically required to obtain the pure crystalline phase.

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Glycine (C₂H₅NO₂)

-

Deionized water

-

High-temperature furnace

-

Beaker

-

Hot plate with magnetic stirrer

Procedure:

-

Precursor Solution Preparation:

-

Calculate the required amounts of cerium nitrate, aluminum nitrate, and glycine for a stoichiometric fuel-to-oxidant ratio (φ=1). The stoichiometry is calculated based on the total oxidizing and reducing valencies of the components.

-

Dissolve stoichiometric amounts of Ce(NO₃)₃·6H₂O and Al(NO₃)₃·9H₂O in a minimal amount of deionized water in a beaker with continuous stirring.

-

Add the calculated amount of glycine to the nitrate solution and continue stirring until a clear and homogeneous solution is obtained.

-

-

Combustion:

-

Place the beaker on a hot plate preheated to approximately 300-400°C in a well-ventilated fume hood.

-

The solution will start to dehydrate, forming a viscous gel.

-

As the temperature increases, the gel will swell and auto-ignite, producing a voluminous, foam-like powder. The combustion process is rapid and self-sustaining.

-

-

Post-Combustion Treatment (Calcination):

-

Collect the as-synthesized powder.

-

Calcine the powder in a high-temperature furnace at 800-1000°C for 2-4 hours to obtain the crystalline CeAlO₃ phase. The heating and cooling rates should be controlled (e.g., 5°C/min).

-

-

Characterization:

-

Characterize the final powder using techniques such as X-ray diffraction (XRD) for phase identification, scanning electron microscopy (SEM) for morphology analysis, and Brunauer-Emmett-Teller (BET) analysis for specific surface area measurement.

-

Protocol 2: Urea-Glycine Mixed Fuel Combustion Synthesis

This protocol utilizes a mixture of urea and glycine as the fuel, which can lead to the direct formation of this compound without a high-temperature calcination step.[7]

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Urea (CO(NH₂)₂)

-

Glycine (C₂H₅NO₂)

-

Deionized water

-

Muffle furnace

-

Pyrex dish

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of Ce(NO₃)₃·6H₂O and Al(NO₃)₃·9H₂O in deionized water.

-

Add a mixture of urea and glycine to the solution. The ratio of urea to glycine can be optimized to control the combustion characteristics. A 1:1 molar ratio is a good starting point.

-

Stir the solution until all components are fully dissolved.

-

-

Combustion:

-

Pour the precursor solution into a Pyrex dish.

-

Place the dish in a muffle furnace preheated to 500°C.

-

The solution will undergo dehydration, followed by a smoldering-type combustion reaction.

-

The resulting product is a fine, dark powder.

-

-

Optional Low-Temperature Annealing:

-

To improve crystallinity and remove any residual carbon, the as-synthesized powder can be annealed at a lower temperature (e.g., 600°C) for 2 hours.

-

-

Characterization:

-

Analyze the final product using XRD, SEM, and BET to determine its phase, morphology, and surface area.

-

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the combustion synthesis of this compound.

Caption: Experimental workflow for the combustion synthesis of this compound powders.

References

Application Notes and Protocols: Cerium Aluminate Phosphors for White LEDs

Introduction

Cerium-doped aluminate phosphors are central to the manufacturing of modern solid-state lighting, particularly in the fabrication of white light-emitting diodes (w-LEDs). The most prominent material in this class is cerium-doped yttrium aluminum garnet (Y₃Al₅O₁₂:Ce³⁺), commonly known as YAG:Ce. Its broad yellow emission when excited by a blue light source enables the generation of high-quality white light with high efficiency and stability. This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists working with these materials.

The fundamental principle of a phosphor-converted white LED (pc-wLED) involves coating a blue-emitting InGaN LED chip with a yellow-emitting phosphor like YAG:Ce.[1][2][3] A portion of the blue light from the LED excites the Ce³⁺ ions in the phosphor, which then emit a broad spectrum of yellow light through a process called photoluminescence. The combination of the transmitted blue light and the emitted yellow light is perceived by the human eye as white light.[1][2][3][4] The quality and color temperature of the resulting white light are highly dependent on the properties of the phosphor.[1]

Quantitative Data Presentation

The performance of YAG:Ce phosphors is highly dependent on the synthesis method, cerium concentration, and the presence of co-dopants. The following tables summarize key quantitative data from various studies.

Table 1: Photoluminescence Properties of YAG:Ce Phosphors

| Property | Value | Excitation λ (nm) | Emission λ (nm) | Synthesis Method | Reference |

| Peak Excitation | ~340 nm & ~454-460 nm | - | 560 | Industrial Phosphor | [5] |

| Peak Emission | ~525 - 561 nm | 456 - 470 | - | Various | [6][7][8][9] |

| Quantum Efficiency (Internal) | 68.55 - 75.02% | - | - | Spray Drying | [10] |

| Decay Lifetime (5d-4f) | ~30 ns | 378 | 540 | Not Specified | [11] |

Table 2: Thermal Stability of YAG:Ce Phosphors

| Material Configuration | Temperature (°C) | Remaining Luminescence Intensity (%) | Reference |

| Ce:YAG Phosphor Ceramic | 150 | 91 | [12] |

| Al₂O₃–YAG:Ce Ceramic | 250 | 94 | [13] |

| Sr²⁺/Ba²⁺ co-doped Ce:YAG Ceramic | 150 | 96.56 | [13] |

| Standard Ce:YAG | 150 | 82 | [13] |

Luminescence Mechanism and Experimental Workflows

Luminescence Mechanism in YAG:Ce³⁺

The yellow emission from YAG:Ce³⁺ originates from the electronic transitions within the cerium ion. When a Ce³⁺ ion, substituting a Y³⁺ site in the YAG crystal lattice, absorbs a high-energy blue photon (~460 nm), an electron is promoted from its ground state (4f) to an excited state (5d).[5][7][14] The electron then rapidly relaxes to the lowest energy level of the 5d state and subsequently returns to the 4f ground state, emitting a lower-energy photon.[14][15] This energy difference results in a broad emission band centered in the yellow region of the spectrum (~550-560 nm).[9][16]

Caption: Energy level transition diagram for Ce³⁺ luminescence.

Experimental Workflow: Solid-State Synthesis

The solid-state reaction method is a conventional and widely used technique for synthesizing YAG:Ce phosphors due to its simplicity and scalability.[17] It involves the high-temperature reaction of precursor oxide powders.

Caption: Workflow for solid-state synthesis of YAG:Ce phosphor.

Experimental Workflow: White LED Fabrication

The most common method for fabricating white LEDs is the phosphor-in-silicone (PiS) technique.[1] This involves mixing the synthesized phosphor powder with a transparent resin, typically silicone, and dispensing it onto a blue LED chip.

Caption: Workflow for fabricating a white LED using the PiS method.

Experimental Protocols

Protocol for Solid-State Synthesis of YAG:Ce

This protocol is adapted from methodologies described in the literature.[9][17][18]

Materials and Equipment:

-

High-purity Yttrium(III) oxide (Y₂O₃), Aluminum oxide (Al₂O₃), and Cerium(IV) oxide (CeO₂) powders.

-

Acetone (B3395972) (for wet mixing).[18]

-

Agate mortar and pestle.

-

Alumina (B75360) crucibles.

-

High-temperature tube furnace with a controlled atmosphere (e.g., CO or H₂/N₂ mixture).

Procedure:

-

Stoichiometric Weighing: Weigh the precursor powders (Y₂O₃, Al₂O₃, CeO₂) according to the stoichiometric formula (Y₀.₉₈Ce₀.₀₂)₃Al₅O₁₂. The exact amounts will depend on the desired final mass.

-

Mixing and Grinding: Transfer the weighed powders to an agate mortar. Add a small amount of acetone (e.g., 5 ml) to facilitate homogeneous mixing.[18] Grind the mixture thoroughly for at least 30 minutes until a uniform paste is formed and the acetone evaporates.

-

Sintering: Place the dried powder mixture into an alumina crucible. Transfer the crucible to a tube furnace.

-

Heat Treatment: Heat the sample in a reducing atmosphere (e.g., flowing CO gas or a 5% H₂/95% N₂ mixture) to ensure cerium is in the Ce³⁺ state. A typical heating program is to ramp to 1300-1500°C and hold for 6 hours.[9][18]

-

Cooling: After sintering, allow the furnace to cool down slowly to room temperature.

-

Post-Processing: Gently grind the resulting sintered cake into a fine powder using the agate mortar and pestle.

-

Characterization: The final product should be characterized using X-ray diffraction (XRD) to confirm the pure YAG phase, scanning electron microscopy (SEM) to analyze particle morphology, and photoluminescence spectroscopy to measure excitation and emission spectra.

Protocol for Sol-Gel Synthesis of YAG:Ce

The sol-gel method offers better homogeneity and lower crystallization temperatures compared to the solid-state reaction.[19][20][21]

Materials and Equipment:

-

Yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O), Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O).

-

Deionized water.

-

Stirring hotplate, beakers, magnetic stir bars.

-

Drying oven and muffle furnace.

Procedure:

-

Precursor Solution: Dissolve stoichiometric amounts of Y(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O, and Ce(NO₃)₃·6H₂O in deionized water with continuous stirring.[19][20]

-

Gel Formation: Heat the solution to approximately 80-90°C while stirring.[19] A transparent gel will form as the water evaporates.

-

Drying: Dry the resulting gel in an oven at ~120°C for 24 hours to remove residual water, forming a precursor powder.

-

Calcination: Transfer the precursor powder to a crucible and calcine it in a muffle furnace. A two-step process is often used: an initial calcination at ~900°C to form an intermediate phase, followed by a final high-temperature calcination at ~1550°C in a reducing atmosphere to crystallize the pure YAG:Ce phase.[19][20]

-

Characterization: Analyze the final powder using XRD, SEM, and photoluminescence spectroscopy as described in the solid-state protocol.

Protocol for w-LED Device Fabrication (PiS Method)

This protocol outlines the basic steps for encapsulating a blue LED chip with a YAG:Ce phosphor.[1][4]

Materials and Equipment:

-

Synthesized YAG:Ce phosphor powder.

-

Two-part silicone encapsulant (e.g., polydimethylsiloxane (B3030410) - PDMS).

-

Blue LED chips mounted on a substrate.

-

Precision dispensing system or manual pipette.

-

Vacuum chamber/desiccator.

-

Curing oven.

Procedure:

-

Slurry Preparation: Weigh the desired amount of YAG:Ce phosphor and mix it with the silicone base resin. The phosphor loading (wt%) will determine the final color temperature of the white light.

-

Mixing and Degassing: Add the silicone curing agent and mix thoroughly. Place the slurry in a vacuum chamber to remove any trapped air bubbles.[1]

-

Dispensing: Using a precision dispenser or pipette, carefully apply a controlled amount of the phosphor-silicone slurry directly onto the surface of the blue LED chip.[1][4] The consistency and amount of the dispensed slurry are critical for color uniformity.[4][22]

-

Curing: Place the encapsulated LED assembly in an oven and cure it according to the silicone manufacturer's instructions (e.g., 150°C for 1 hour).

-

Final Testing: After cooling, the device is ready for electroluminescence testing to measure its optical and electrical characteristics, including the correlated color temperature (CCT) and color rendering index (CRI).

References

- 1. compoundsemiconductor.net [compoundsemiconductor.net]

- 2. Two Methods for White LED Light Production-Shenzhen Highlight Electronics Co., Ltd. [hlx-led.com]

- 3. mikewoodconsulting.com [mikewoodconsulting.com]

- 4. Phosphor Film Conversion for White LEDs | DigiKey [digikey.com]

- 5. researchgate.net [researchgate.net]

- 6. OPG [opg.optica.org]

- 7. ias.ac.in [ias.ac.in]

- 8. OPG [opg.optica.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. OPG [opg.optica.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ukm.my [ukm.my]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of the high performance YAG:Ce phosphor by a sol-gel method - Beijing Institute of Technology [pure.bit.edu.cn]

- 21. researchgate.net [researchgate.net]

- 22. LED Phosphor Application - Tech Briefs [techbriefs.com]

Cerium Aluminate: A Promising Host for Advanced Solid-State Lasers

Application Notes and Protocols for Researchers in Laser Technology and Materials Science

Cerium-doped aluminate crystals are emerging as highly promising host materials for solid-state lasers, offering a unique combination of broad tunability in the ultraviolet (UV) to visible spectrum, high quantum efficiency, and excellent thermal and mechanical properties. This document provides detailed application notes on the use of cerium aluminates, specifically Cerium-doped Yttrium Aluminate (Ce:YAlO₃ or Ce:YAP), Cerium-doped Lutetium Aluminate (Ce:LuAlO₃ or Ce:LuAP), and Cerium-doped Gadolinium Aluminate (Ce:GdAlO₃ or Ce:GAP), as gain media in solid-state laser systems. It also includes comprehensive protocols for the synthesis of these crystals and their subsequent spectroscopic and laser performance characterization.

Host Material Properties and Laser Performance

Cerium-doped aluminate crystals exhibit distinct spectroscopic and laser characteristics that make them suitable for a variety of applications. The choice of the specific aluminate host (YAlO₃, LuAlO₃, or GdAlO₃) allows for the tuning of these properties to meet the demands of a particular application.

Table 1: Spectroscopic Properties of Cerium-Doped Aluminate Crystals

| Property | Ce:YAlO₃ | Ce:LuAlO₃ | Ce:GdAlO₃ |

| Peak Absorption Wavelengths (nm) | 273, 290, 305[1] | ~310 | ~315 |

| Peak Emission Wavelength (nm) | 344, 376[1] | 365[2] | ~360 |

| Fluorescence Lifetime (ns) | ~25-46[1] | ~18 | ~20 |

| Quantum Efficiency | High | High | High |

| Crystal Structure | Orthorhombic | Orthorhombic | Orthorhombic |

Table 2: Laser Performance of Cerium-Doped Aluminate Crystals

| Parameter | Ce:YAlO₃ | Ce:LuAlO₃ | Ce:GdAlO₃ |

| Pump Source | GaN diode laser, Flashlamp | GaN diode laser, Excimer laser | GaN diode laser, Excimer laser |

| Tuning Range (nm) | 325-380 | 320-370 | 330-380 |

| Maximum Output Power (mW) | 30 (at 747 nm with Pr, Ce co-doping)[3] | Data not readily available | Data not readily available |

| Slope Efficiency (%) | 7 (with Pr, Ce co-doping)[3] | Data not readily available | Data not readily available |

Experimental Protocols

Crystal Growth

The quality of the laser crystal is paramount for achieving high performance. Several methods can be employed for the growth of high-quality single crystals of cerium-doped aluminates.

The Czochralski method is a widely used technique for growing large, high-quality single crystals from a melt.

Protocol:

-

Raw Material Preparation: High-purity (99.99% or higher) powders of Y₂O₃, Al₂O₃, and CeO₂ are weighed in stoichiometric ratios. The cerium concentration is typically in the range of 0.3-1.0 at%.

-

Mixing and Pressing: The powders are thoroughly mixed to ensure homogeneity. The mixture is then isostatically pressed into a cylindrical pellet.

-

Sintering: The pellet is sintered at a high temperature (e.g., 1400 °C) for several hours to form a dense ceramic precursor.

-

Crystal Growth:

-

The sintered precursor is placed in an iridium crucible within a Czochralski furnace.

-